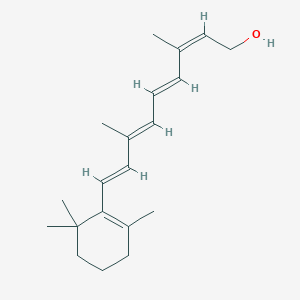
13-cis-Retinol
Übersicht
Beschreibung
13-cis-Retinol, also known as isotretinoin, is a synthetic analog of vitamin A that has been extensively studied for its therapeutic effects in dermatological conditions and its role as a biological response modifier in the prevention and treatment of cancer. It is a naturally occurring compound in human serum and has been shown to be effective in treating conditions such as oral leukoplakia and acne by inducing apoptosis and cell cycle arrest in sebocytes .
Synthesis Analysis
The synthesis of this compound can occur endogenously within the human body. Human small intestine can isomerize all-trans-retinoic acid to 13-cis-retinoic acid, which is the predominant cis isomer after incubation of intestinal mucosa homogenates with all-trans-retinoic acid . Additionally, enzymatic formation of 13-cis-retinal from isomers of β-carotene has been observed in rat liver and intestine, suggesting a natural metabolic pathway for the synthesis of this compound .
Molecular Structure Analysis
This compound exhibits low binding affinity for cellular retinoic acid binding proteins and nuclear retinoid receptors, which suggests that it may act as a pro-drug that exerts its effects after isomerization to all-trans retinoic acid . This isomerization is selective and occurs in the intracellular compartment of certain cell types, such as SZ95 sebocytes .
Chemical Reactions Analysis
The major metabolic pathway of 13-cis-retinoic acid in humans involves oxidation at C4 of the cyclohexenyl group to form 4-oxo-13-cis-retinoic acid, which is the major metabolite found in human blood . Isomerization to all-trans retinoic acid is also a significant reaction, particularly in specific cell types like sebocytes, and this process is thought to contribute to the pharmacological activity of 13-cis-retinoic acid .
Physical and Chemical Properties Analysis
This compound has a long terminal half-life, which may be due to biliary excretion and enterohepatic circulation . The pharmacokinetics of 13-cis-retinoic acid show variable peak plasma concentrations, suggesting irregular gastrointestinal absorption . The teratogenicity of 13-cis-retinoic acid in mice is low compared to its all-trans isomer, which correlates with lower embryo concentrations during organogenesis .
Wissenschaftliche Forschungsanwendungen
Krebschemoprävention und -therapie
13-cis-Retinol wurde auf sein Potenzial in der Krebschemoprävention und -therapie untersucht. Es wurde festgestellt, dass es die Zellproliferation, -differenzierung und -apoptose reguliert. Bei bestimmten Krebserkrankungen wie der akuten promyelozytischen Leukämie (APL) und dem Neuroblastom haben sich Retinoide als erfolgreich in der Behandlung erwiesen . Ihre Wirksamkeit als systemische Behandlungen für die meisten soliden Tumoren wird jedoch noch untersucht. Bemerkenswerterweise hat this compound präventive Wirkungen bei Patienten mit vollständiger mola hydatidosa und einer verminderten Tumorrezidivrate bei Nierenzellkarzinom, APL und hepatozellulärem Karzinom gezeigt .
Dermatologische Anwendungen
This compound wurde in der Dermatologie eingesetzt, vor allem zur Behandlung von Acne vulgaris. Seine Wirksamkeit bei der Behandlung von Hauterkrankungen beruht auf seiner Fähigkeit, die Keratinozytendifferenzierung zu modulieren und die Aktivität der Talgdrüsen zu hemmen . Diese Verbindung wird oft in Cremes oder Gelen zur topischen Anwendung zur Behandlung von Akne und anderen verwandten Hauterkrankungen formuliert.
Neurologische Forschung
Die Forschung zeigt, dass this compound neurologische Funktionen beeinflussen kann. Die chronische Verabreichung von 13-cis-Retinsäure, einem Derivat von this compound, wurde bei Tiermodellen mit depressionsartigem Verhalten in Verbindung gebracht. Dies ist auf Veränderungen der Aktivität von Dentatgranulazellen im Gehirn zurückzuführen, was auf einen möglichen Einfluss auf affektive Störungen hindeutet .
Ophthalmologische Vorteile
Im Bereich der Ophthalmologie spielt this compound eine entscheidende Rolle, da es zu Retinsäure metabolisiert werden kann, die mit Opsinen in der Netzhaut interagiert. Diese Interaktion ist für das Sehen unerlässlich, da Retinsäure am Sehzyklus und der Aufrechterhaltung der Photorezeptorfunktion beteiligt ist .
Prävention von Hautkrebs
Retinoide, einschließlich this compound, wurden auf ihre Rolle bei der Prävention und Behandlung von Hautkrebs untersucht. Sie wirken auf die biologischen Pfade in der Haut, die an der Karzinogenese beteiligt sind, und bieten eine potenzielle Strategie zur Prävention von Hautkrebs .
Nahrungsergänzung
Als Neovitamin A wird this compound im Zusammenhang mit Nahrungsergänzungsmitteln betrachtet. Es ist eine Form von Vitamin A, die im Körper in biologisch aktive Formen umgewandelt werden kann und eine Schlüsselrolle bei der Aufrechterhaltung der allgemeinen Gesundheit und der Vorbeugung von Vitamin-A-Mangel spielt .
Wirkmechanismus
Target of Action
13-cis-Retinol, also known as Neovitamin A, primarily targets the retinoic acid receptors (RAR) and the retinoic X receptors (RXR) . These receptors are nuclear retinoic receptor subtypes that mediate the signaling of retinoic acid .
Mode of Action
It is known to induce apoptosis, or programmed cell death, in various cells in the body . It is also suggested that this compound may regulate target gene transcription through all-trans retinoic acid (ATRA) or 9-cis retinoic acid .
Biochemical Pathways
This compound is involved in the regulation of several biochemical pathways. It plays a crucial role in the retinoid signaling pathway , which regulates diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . The conversion of retinol to retinaldehyde, which is then converted to retinoic acids such as ATRA, 9-cis retinoic acid, or 13-cis retinoic acid, is a key part of this pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is known to have variable bioavailability . It is metabolized in the liver and has an elimination half-life of 10–20 hours . It is excreted through the kidneys and feces .
Result of Action
The action of this compound results in various molecular and cellular effects. It inhibits cell proliferation and induces cell death . It also significantly alters the expression of numerous genes, including those involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . Furthermore, it reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . Degradation and isomerization are minimized by storage under an inert gas such as argon, at temperatures below -20°C, and in the dark .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
13-cis-Retinol interacts with various enzymes, proteins, and other biomolecules. It is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . The conversion involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . These interactions are crucial for the regulation of gene expression and cellular differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce depression-like behavior in mice by altering the activity of dentate granule cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), triggering gene transcription and further consequences in gene regulation . This process describes how this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, chronic administration of this compound to adolescent mice induced depression-like behavior . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study found that high-fat diet and this compound application increased weight gain, adiposity index, dyslipidaemia, hyperleptinaemia, insulin resistance, and oxidative stress in female Lewis rats .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . This process involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters or binding proteins that it interacts with .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It has been found that this compound is mainly located in the nuclear fraction of the embryo . This localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317301 | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2052-63-3 | |
| Record name | 13-cis-Retinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retinol, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-Retinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-cis-Retinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETINOL, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 13-cis Retinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



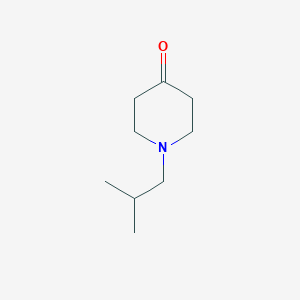

![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)
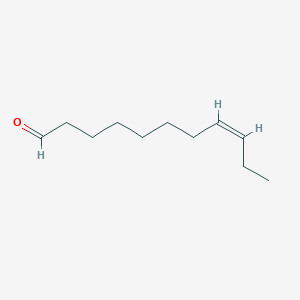
![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)
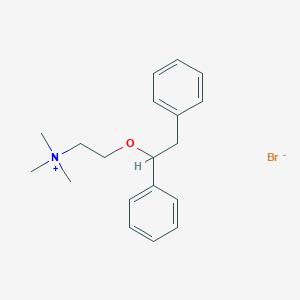


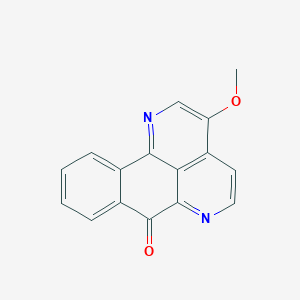

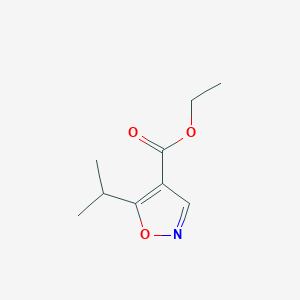
![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)